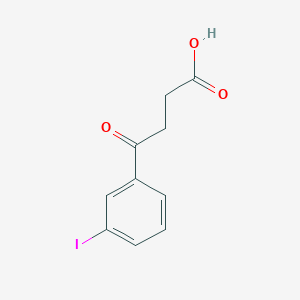

4-(3-Iodophenyl)-4-oxobutyric acid

Description

4-(3-Iodophenyl)-4-oxobutyric acid is an aryl-substituted oxobutyric acid derivative characterized by a ketone group at the fourth carbon of the butyric acid backbone and a 3-iodophenyl substituent. These compounds often exhibit bioactivity due to their ability to interact with enzymes or receptors via their aromatic and ketone functionalities .

Properties

IUPAC Name |

4-(3-iodophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTQRXTZHIHSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645396 | |

| Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-80-2 | |

| Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the iodination of phenylacetic acid derivatives using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions

Industrial Production Methods

Industrial production of 4-(3-Iodophenyl)-4-oxobutyric acid may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled iodination. The subsequent steps to introduce the butyric acid moiety can be optimized for high yield and purity, often involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 4-(3-Iodophenyl)-4-oxobutyric acid typically involves the reaction of 3-iodobenzaldehyde with malonic acid derivatives under basic conditions. The reaction can be optimized using various catalysts to improve yield and purity.

Synthetic Route Overview

- Reagents :

- 3-Iodobenzaldehyde

- Malonic acid

- Base (e.g., sodium ethoxide)

- Conditions :

- Solvent: Ethanol or DMF (Dimethylformamide)

- Temperature: Reflux conditions for several hours

- Mechanism :

- The reaction proceeds via a Claisen condensation followed by hydrolysis to yield the target compound.

Biological Activities

4-(3-Iodophenyl)-4-oxobutyric acid has demonstrated various biological activities, making it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including breast and colon cancers.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.5 |

| HT-29 (Colon) | 10.2 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of survival signals such as Bcl-2.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The antimicrobial mechanism likely involves disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of 4-(3-Iodophenyl)-4-oxobutyric acid in combination with standard chemotherapeutics. Results indicated that co-treatment significantly enhanced cytotoxicity compared to monotherapy, suggesting a potential synergistic effect.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Applications in Drug Development

Given its biological activities, 4-(3-Iodophenyl)-4-oxobutyric acid is being explored as a precursor for novel pharmaceutical agents targeting cancer and bacterial infections. Its unique structural features may allow for further modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of 4-(3-Iodophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, while the butyric acid moiety may influence its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

Key Insights :

- Substituent-driven specificity: The 2-aminophenyl group in 4-OB enables selective binding to mosquito HKT, while the biphenylyl group in Fenbufen targets mammalian COX enzymes .

- Iodine’s role: Iodinated analogs may serve as precursors for radiolabeled compounds in diagnostic imaging due to iodine’s favorable radiochemical properties .

Biological Activity

4-(3-Iodophenyl)-4-oxobutyric acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-(3-Iodophenyl)-4-oxobutyric acid is characterized by the presence of an iodine atom attached to a phenyl group, contributing to its unique chemical reactivity. The compound can be represented as follows:

- Chemical Formula : CHI O

- Molecular Weight : 284.07 g/mol

The biological activity of 4-(3-Iodophenyl)-4-oxobutyric acid is primarily attributed to its interaction with various biological macromolecules. It has been shown to modulate several biochemical pathways, influencing cellular processes such as inflammation and cancer cell proliferation.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) .

- Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, which can protect cells from oxidative stress .

- Anticancer Activity : Preliminary studies suggest that 4-(3-Iodophenyl)-4-oxobutyric acid exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction .

Antimicrobial Activity

Studies have shown that 4-(3-Iodophenyl)-4-oxobutyric acid exhibits moderate antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating varying degrees of efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated using RAW 264.7 macrophages. The results showed a significant reduction in nitric oxide production at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | Nitric Oxide Inhibition (%) |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

Case Studies

- Cytotoxicity in Cancer Cells : A study involving various cancer cell lines (e.g., SK-MEL, BT-549) reported that treatment with 4-(3-Iodophenyl)-4-oxobutyric acid resulted in significant cell death, with IC values ranging from 20 to 40 µM .

- Inflammatory Response Modulation : In a controlled experiment, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Safety and Toxicity

While preliminary studies highlight the therapeutic potential of 4-(3-Iodophenyl)-4-oxobutyric acid, safety assessments are crucial. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.